molecular formula C4H6N2O2S B12986409 1-Methyl-1H-pyrazole-3-sulfinic acid

1-Methyl-1H-pyrazole-3-sulfinic acid

Cat. No.: B12986409
M. Wt: 146.17 g/mol
InChI Key: OQDPDCJFZFBDGU-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-sulfinic acid is a sulfur-containing heterocyclic compound It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrazole-3-sulfinic acid typically involves the reaction of 1-methylpyrazole with sulfur-containing reagents. One common method is the sulfonation of 1-methylpyrazole using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazole-3-sulfinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1H-pyrazole-3-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-3-sulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-pyrazole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyrazole derivatives .

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

1-methylpyrazole-3-sulfinic acid

InChI

InChI=1S/C4H6N2O2S/c1-6-3-2-4(5-6)9(7)8/h2-3H,1H3,(H,7,8)

InChI Key

OQDPDCJFZFBDGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)S(=O)O

Origin of Product

United States

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